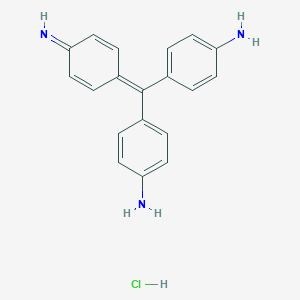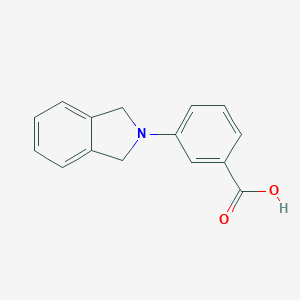
3-(1,3-Dihydro-isoindol-2-yl)-benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-Dihydro-isoindol-2-yl)-benzoic acid is a compound that is structurally related to various isoindole derivatives, which have been identified as having significant biological activities and potential applications in medicinal chemistry. The core structure of isoindole is a fused bicyclic ring system that can be modified to produce a wide range of derivatives with diverse properties and activities.
Synthesis Analysis
The synthesis of isoindole derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of benzo[f]isoindole-1,3-dicarboxylates has been achieved through an I2-induced 1,3-dipolar cycloaddition reaction, which proceeds in good to excellent yields from quinones and N-substituted amino esters . This method highlights the versatility of isoindole synthesis and its potential for generating compounds with significant biological activities.
Molecular Structure Analysis
The molecular structure of isoindole derivatives is critical in determining their chemical reactivity and biological activity. For example, the crystal structure of a related compound, 1-(1,2,3-1H-benzotriazol-1-yl)-2-(4-methylphenyl)-2H-isoindole, revealed that the stability of the isoindole derivative in the crystalline state is due to the anti-parallel face-to-face stacking between isoindole rings, which prevents reactive centers from intermolecular approach . This insight into the molecular structure can inform the design of more stable isoindole derivatives.
Chemical Reactions Analysis
Isoindole derivatives can undergo various chemical reactions that modify their structure and properties. For example, the synthesis of 2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid from 3-(hydroxyimino)isoindolin-1-one demonstrates the reactivity of the isoindole moiety in heterocyclization reactions . Understanding these reactions is essential for the development of new isoindole-based compounds with desired properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoindole derivatives are influenced by their molecular structure. For instance, the synthesis, crystal structure, and DFT calculations of (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester provided insights into its properties for further chemical transformations. The study showed that the HOMO is located over the substituted aromatic ring, while the LUMO is mainly over the indole side, indicating areas of potential reactivity . Additionally, the compound's potential as an antibacterial agent was highlighted through in vitro and in silico analysis, targeting various bacterial enzymes .
科学研究应用
Synthesis and Characterization
Synthesis Method Development : A method for synthesizing 2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid was developed using 3-(hydroxyimino)isoindolin-1-one as a starting material. This method involves thermal heterocyclization and has a total yield of 90% (Tkachuk et al., 2020).
Triphenyltin(IV) Carboxylates Synthesis : 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid and its derivatives were used in synthesizing triphenyltin(IV) carboxylates. These complexes displayed 1D molecular chains and were characterized for their thermal stabilities (Liu et al., 2011).
Solvation Effect in Reactions : Studies on 1,8-Naphthalic anhydride and its reactions with various compounds, including a similar compound derived from phthalic anhydride, showed how solvation can control reaction paths and gel-formation (Singh & Baruah, 2008).
Molecular Interactions and Stability
Molecular Interaction Studies : Ultrasonic studies of derivatives of 3-(1,3-Dihydro-isoindol-2-yl)-benzoic acid in various solvents revealed information about drug transmission and absorption, highlighting the importance of specific molecular interactions (Tekade, Tale, & Bajaj, 2019).
Proton/Metal–Ligand Stability : The formation of complexes with Sr(II), Cr(II), and Al(III) using 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid was studied to understand their stability constants, providing insights for coordination chemistry (Tekade, Bajaj, Tale, Titirmare, & Bandwal, 2018).
Biological and Pharmacological Applications
Antitumor Activities and Fluorescence : Organotin carboxylates derived from 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid showed potential antitumor activities and were studied for their fluorescence properties (Xiao, Li, Lai, He, Jiang, Shi, & Li, 2019).
Genotoxicity Assessment in Sickle Cell Disease : Compounds derived from 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-benzoic acid were evaluated for genotoxicity as potential treatments for sickle cell disease. They showed lower genotoxicity compared to hydroxyurea, a standard treatment (dos Santos, Bosquesi, Varanda, Lima, & Chung, 2011).
属性
IUPAC Name |
3-(1,3-dihydroisoindol-2-yl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c17-15(18)11-6-3-7-14(8-11)16-9-12-4-1-2-5-13(12)10-16/h1-8H,9-10H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNQQNYLEULRRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=CC=CC(=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30971416 |
Source


|
| Record name | 3-(1,3-Dihydro-2H-isoindol-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30971416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Dihydro-isoindol-2-yl)-benzoic acid | |
CAS RN |
5604-83-1 |
Source


|
| Record name | 3-(1,3-Dihydro-2H-isoindol-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30971416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-methyl-2-[[(E)-4-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pent-2-enoyl]amino]butanoate](/img/structure/B147733.png)
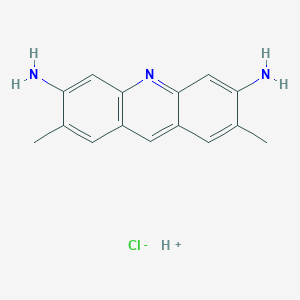
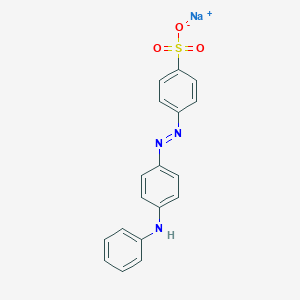
![5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole](/img/structure/B147744.png)
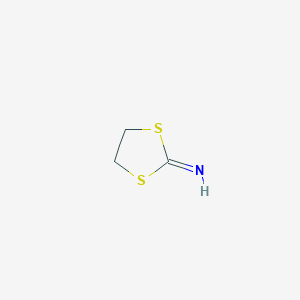
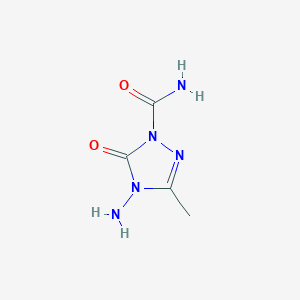
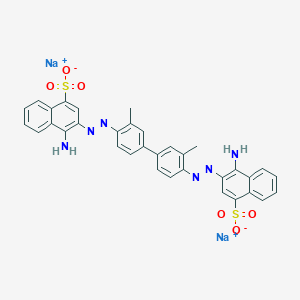
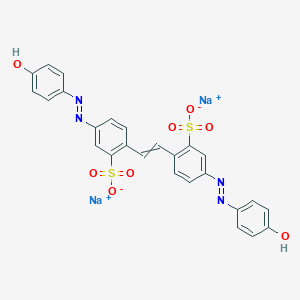
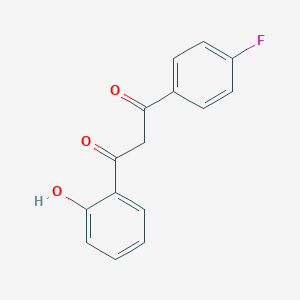
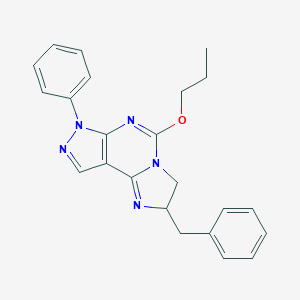
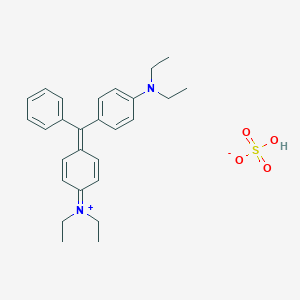
![(6aR,10aR)-3-(5-azidopentyl)-2-iodo-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B147762.png)
